N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide

Description

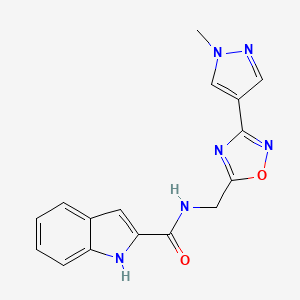

This compound features a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety at the 3-position and a methyl-linked 1H-indole-2-carboxamide group at the 5-position. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the indole and pyrazole groups contribute to aromatic interactions and solubility modulation.

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c1-22-9-11(7-18-22)15-20-14(24-21-15)8-17-16(23)13-6-10-4-2-3-5-12(10)19-13/h2-7,9,19H,8H2,1H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILAIXVGJYSEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways. These pathways are often associated with various forms of leukemia.

Mode of Action

Similar compounds have been found to potently inhibit flt3-itd/d835y and flt3-itd/f691l secondary mutants. This suggests that the compound may interact with its targets by binding to these sites and inhibiting their function.

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining an indole moiety with a 1,2,4-oxadiazole and a pyrazole ring. The structural formula can be represented as follows:

This unique combination suggests multiple potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines. The IC50 values for these compounds often range between 2.76 µM to 9.27 µM against specific human tumor cell lines such as ovarian and renal cancers .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound 1 | OVXF 899 (Ovarian) | 2.76 | High |

| Compound 2 | PXF 1752 (Renal) | 9.27 | Moderate |

| Compound 3 | PRXF 22Rv1 (Prostate) | 1.143 | High |

The proposed mechanism of action for this compound involves the inhibition of key enzymes associated with cancer progression. It has been shown to target:

- Histone Deacetylases (HDACs) : Inhibition leads to altered gene expression and apoptosis in cancer cells.

- Carbonic Anhydrases : Modulation of pH levels in the tumor microenvironment.

These interactions suggest that the compound may function as a dual-action agent by both inducing apoptosis and altering metabolic pathways in cancer cells .

Anti-inflammatory and Other Biological Activities

In addition to its anticancer properties, compounds with similar structural frameworks have exhibited anti-inflammatory effects. For example, certain derivatives have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations . This suggests that this compound may also play a role in modulating inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on Antitumor Activity : A study evaluated the effects of a structurally similar compound on a panel of human cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cells .

- Mechanistic Insights : Another research article provided insights into the mechanism of action involving HDAC inhibition and its subsequent effects on gene expression profiles in cancer cells .

- Anti-inflammatory Properties : A comprehensive review highlighted the anti-inflammatory potential of pyrazole derivatives, emphasizing their role in inhibiting pro-inflammatory cytokines .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions where the indole and oxadiazole moieties are combined. The compound's structure features a 1H-indole core linked to a pyrazole and oxadiazole group, which are known for their diverse biological activities.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Oxidation | Pyrazole | Reflux | 75% |

| 2 | Condensation | Indole | Room Temp | 80% |

| 3 | Amidation | Carboxylic Acid | Heating | 85% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the indole and oxadiazole frameworks have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values in the low micromolar range .

Antimicrobial Properties

Compounds with similar structures have also been evaluated for their antimicrobial properties. The presence of the indole and oxadiazole rings contributes to their ability to disrupt microbial cell membranes or inhibit vital enzymes.

Research Findings:

In vitro studies revealed that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Conclusion and Future Directions

This compound holds significant promise in the fields of medicinal chemistry and drug development. Its unique structural features contribute to its biological activities, particularly in anticancer and antimicrobial applications. Future research should focus on optimizing its synthesis for higher yields and exploring its pharmacokinetic properties to assess its viability as a therapeutic agent.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

*Inferred from structural similarity to .

Key Observations:

- Indole vs.

- Linker Modifications : The ethyl-indole linker in increases molecular weight (427.5 vs. ~337) and may enhance hydrophobic interactions but reduce solubility .

- Heterocyclic Variations : Pyrimidin-2-amine () and pyridine-oxadiazole () substitutions demonstrate flexibility in targeting diverse binding pockets .

Q & A

Q. What are the standard synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized for higher yields?

A common synthetic route involves coupling heterocyclic intermediates via nucleophilic substitution or cyclization. For example, oxadiazole-thiol intermediates (e.g., 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) can react with alkyl halides in polar aprotic solvents like DMF, using K₂CO₃ as a base (yield: ~35–82%) . Optimization strategies include:

- Solvent selection : DMF facilitates nucleophilic substitution but may require purification to remove side products.

- Temperature control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates.

- Stoichiometry : A 10% excess of alkyl halide (1.1 mmol per 1 mmol substrate) improves conversion .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound post-synthesis?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positioning and heterocyclic ring formation (e.g., δ 11.55 ppm for indole NH in DMSO-d₆) .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% is achievable with reverse-phase C18 columns and gradient elution .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 392.2 for related oxadiazole-indole derivatives) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages (e.g., 76.80% C, 6.14% H, 17.06% N) validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) observed during the characterization of structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to simplify splitting patterns in aromatic regions .

Q. What strategies are effective in designing analogs of this compound to explore structure-activity relationships (SAR) while maintaining core pharmacophoric elements?

- Bioisosteric Replacement : Substitute the 1-methylpyrazole moiety with 1,2,4-triazole or imidazole rings to assess electronic effects .

- Side-Chain Modifications : Introduce alkyl or aryl groups at the oxadiazole-methyl position to evaluate steric bulk impact on target binding .

- Scaffold Hopping : Replace the indole core with benzimidazole or quinazoline to probe π-π stacking interactions .

Q. How should researchers approach the optimization of heterocyclic ring formation in similar oxadiazole-containing compounds to minimize side products?

- Cyclization Catalysts : Use POCl₃ or PCl₃ for oxadiazole formation, which accelerates cyclization at 120°C while reducing thiol byproducts .

- Stepwise Purification : Employ flash chromatography after each synthetic step (e.g., after thiol alkylation and before indole coupling) .

- Reaction Monitoring : TLC or LC-MS tracks intermediate formation, enabling early termination of reactions with >95% conversion .

Q. What methodologies are appropriate for assessing the compound's stability under various experimental conditions (e.g., pH, temperature)?

- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- pH-Dependent Hydrolysis : Test solubility in buffers (pH 1–13) to identify labile bonds (e.g., amide hydrolysis in acidic conditions) .

- Light Exposure Tests : UV-vis spectroscopy monitors photodegradation, particularly for indole and oxadiazole moieties .

Q. How can computational chemistry tools be integrated with experimental data to predict the binding modes of this compound with potential biological targets?

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase or GPCR binding pockets, guided by crystallographic data of related ligands .

- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the carboxamide and active-site residues) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for analogs with modified substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.